molecular formula C9H14N2O3S B2367088 1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2361641-22-5

1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No.: B2367088
CAS No.: 2361641-22-5
M. Wt: 230.28
InChI Key: CEENCNHISQMEGB-UHFFFAOYSA-N
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Description

1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one is a complex organic compound featuring a thiazolidine ring fused with an azetidine ring and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The azetidine ring is then introduced via cyclization reactions involving suitable precursors such as β-lactams. The final step involves the formation of the prop-2-en-1-one moiety through aldol condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to improve the efficiency of the synthesis. Green chemistry principles, including the use of environmentally benign solvents and reagents, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings, such as thiazolidinediones, which are known for their antidiabetic properties.

    Azetidine derivatives: Compounds containing azetidine rings, which are studied for their potential in medicinal chemistry.

Uniqueness

1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one is unique due to the combination of the thiazolidine and azetidine rings with the prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-2-9(12)10-6-8(7-10)11-4-3-5-15(11,13)14/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEENCNHISQMEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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